

Theoretical and Computational Insights into Dimethyl 4-aminophthalate: A Technical Overview

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Compound of Interest

Compound Name: Dimethyl 4-aminophthalate

Cat. No.: B181580

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Abstract

Dimethyl 4-aminophthalate is a chemical compound with potential applications in various scientific fields, including drug development and materials science. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential interactions. This technical guide provides a framework for the theoretical and computational analysis of **Dimethyl 4-aminophthalate** using Density Functional Theory (DFT) calculations. Due to a lack of specific published research data for this molecule, this document outlines the standard methodologies and expected outcomes of such studies, in lieu of presenting experimental data.

Introduction to Dimethyl 4-aminophthalate

Dimethyl 4-aminophthalate is an ester derivative of 4-aminophthalic acid. Its fundamental properties are derived from its chemical structure, which consists of a benzene ring substituted with two methyl ester groups and an amino group.

Molecular and Physical Properties:

Property	Value
Molecular Formula	C ₁₀ H ₁₁ NO ₄ [1]
Molecular Weight	209.2 g/mol [1]
Chemical Structure	A benzene ring with an amino group at position 4 and two methyl ester groups at positions 1 and 2.
SMILES	<chem>COC(=O)c1ccc(cc1C(=O)OC)N</chem> [1]
InChI Key	NTBHQNDXAJXRPU-UHFFFAOYSA-N [1]

Theoretical Studies and Computational Methodologies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. A typical DFT study of a molecule like **Dimethyl 4-aminophthalate** would involve geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis.

Density Functional Theory (DFT) Calculations

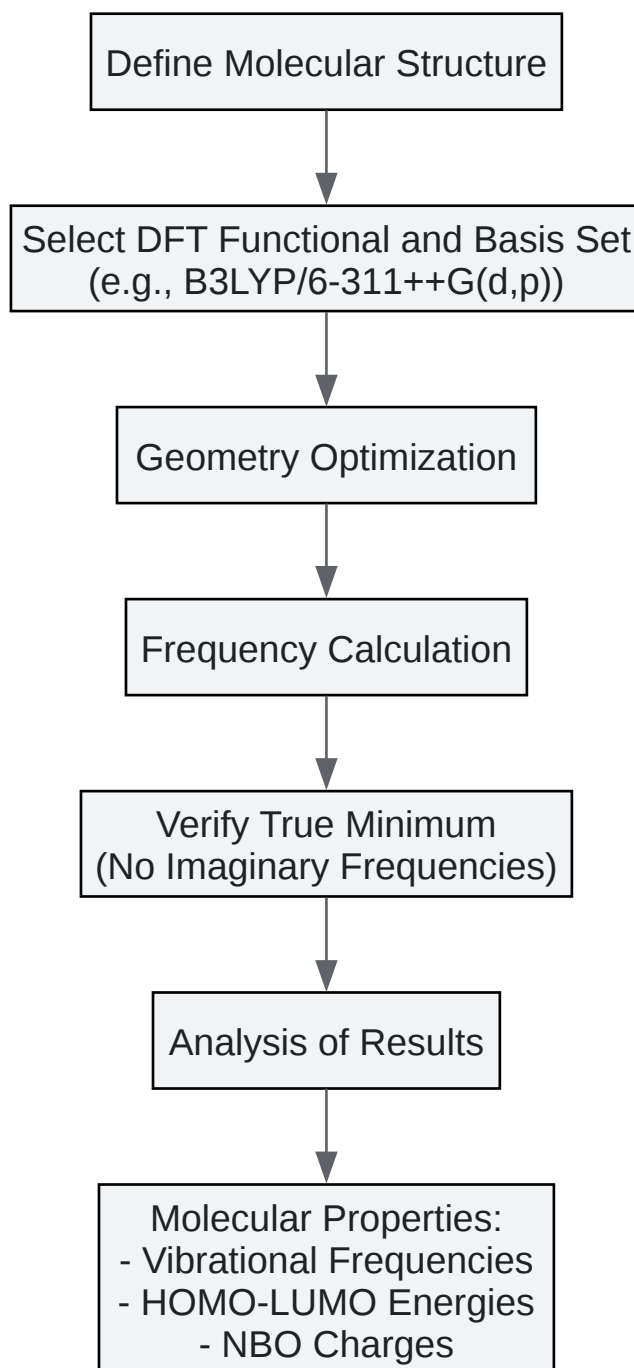
The foundational step in the theoretical study of a molecule is the optimization of its geometric structure. This is typically performed using a specific functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[\[2\]](#)[\[3\]](#) This level of theory provides a good balance between computational cost and accuracy for predicting geometries and electronic properties.

Experimental Protocol (General):

- The initial molecular structure of **Dimethyl 4-aminophthalate** is built using a molecular modeling software.

- A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA).
- The chosen level of theory (e.g., B3LYP/6-311++G(d,p)) is specified.
- The calculation is run until the forces on the atoms are minimized, and the structure reaches a stationary point on the potential energy surface.
- A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational spectra.

Below is a Graphviz diagram illustrating the general workflow of a DFT calculation.



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References

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